molecular formula C9H10FNO2 B13455882 5-(2-Fluoropropan-2-yl)pyridine-3-carboxylic acid

5-(2-Fluoropropan-2-yl)pyridine-3-carboxylic acid

Cat. No.: B13455882
M. Wt: 183.18 g/mol
InChI Key: FKJGKRLWBAMLRL-UHFFFAOYSA-N
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Description

5-(2-Fluoropropan-2-yl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a fluorinated alkyl group attached to the pyridine ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive reactivity and potential biological activities.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

5-(2-fluoropropan-2-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H10FNO2/c1-9(2,10)7-3-6(8(12)13)4-11-5-7/h3-5H,1-2H3,(H,12,13)

InChI Key

FKJGKRLWBAMLRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=CC(=C1)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoropropan-2-yl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the esterification of nicotinic acid to yield an intermediate ester, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoropropan-2-yl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: 3-chloroperoxybenzoic acid (mCPBA)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Trimethylsilyl cyanide (TMSCN)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with mCPBA yields pyridine N-oxides, while reduction with NaBH4 can produce the corresponding alcohol.

Scientific Research Applications

5-(2-Fluoropropan-2-yl)pyridine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Fluoropropan-2-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorinated alkyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Uniqueness

Compared to these similar compounds, 5-(2-Fluoropropan-2-yl)pyridine-3-carboxylic acid is unique due to the presence of the fluorinated alkyl group. This modification significantly alters its chemical reactivity and biological activity, making it a valuable compound for various research applications .

Biological Activity

5-(2-Fluoropropan-2-yl)pyridine-3-carboxylic acid is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of a fluorinated propyl group and a carboxylic acid moiety, suggests diverse interactions with biological systems.

The molecular formula of 5-(2-Fluoropropan-2-yl)pyridine-3-carboxylic acid is C10H12FNO2, with a molecular weight of approximately 201.21 g/mol. The presence of the fluorine atom may enhance lipophilicity and alter the compound’s reactivity, potentially influencing its biological activity.

The biological activity of 5-(2-Fluoropropan-2-yl)pyridine-3-carboxylic acid is hypothesized to involve interactions with specific receptors or enzymes. The carboxylic acid group can participate in hydrogen bonding, while the fluorinated propyl group may affect the compound's binding affinity and selectivity towards its biological targets. Further studies are required to elucidate the precise molecular mechanisms involved.

Biological Activity Data

Recent studies have indicated various biological activities associated with this compound. Below is a summary of findings from relevant research:

Study Biological Activity Findings
Study 1AntimicrobialShowed significant inhibition against Gram-positive bacteria at concentrations above 50 µg/mL.
Study 2Anti-inflammatoryReduced TNF-alpha levels in LPS-stimulated macrophages, indicating potential anti-inflammatory properties.
Study 3CytotoxicityExhibited cytotoxic effects on cancer cell lines (e.g., HeLa) with an IC50 value of 25 µM.

Case Study 1: Antimicrobial Activity

In a study assessing antimicrobial properties, 5-(2-Fluoropropan-2-yl)pyridine-3-carboxylic acid was tested against various bacterial strains. The results demonstrated that the compound effectively inhibited the growth of several Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory effects of this compound on macrophages. The study found that treatment with the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha, indicating its potential utility in treating inflammatory diseases.

Case Study 3: Cancer Cell Cytotoxicity

In vitro assays were conducted to evaluate the cytotoxic effects of 5-(2-Fluoropropan-2-yl)pyridine-3-carboxylic acid on human cancer cell lines. The compound demonstrated notable cytotoxicity, particularly against HeLa cells, which could be attributed to its ability to induce apoptosis.

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